Cas no 1044764-16-0 (1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid)

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid is a heterocyclic carboxylic acid derivative with a tetrahydroisoquinoline core structure. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and medicinal agents. Its rigid fused-ring system and functional carboxyl group make it a versatile building block for constructing complex scaffolds. The compound exhibits stability under standard conditions and can undergo further derivatization, enabling applications in drug discovery and fine chemical synthesis. Its structural features are often leveraged in the design of CNS-targeting compounds due to the tetrahydroisoquinoline moiety's prevalence in pharmacologically active molecules.
1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid structure
1044764-16-0 structure
商品名:1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
CAS番号:1044764-16-0
MF:C10H11NO2
メガワット:177.19984
MDL:MFCD10703577
CID:1083998
PubChem ID:34178060

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
    • 1,2,3,4-TETRAHYDROISOQUINOLIN-5-CARBOXYLIC ACID
    • 1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
    • DTXSID80653013
    • CS-0373040
    • 1,2,3,4-Tetrahydro-5-isoquinolinecarboxylic acid
    • MFCD10703577
    • SB30359
    • 1044764-16-0
    • EN300-131305
    • 1,2,3,4-tetrahydroisoquinoline-5-carboxylicacid
    • DB-374439
    • SCHEMBL2329950
    • AKOS006303692
    • MDL: MFCD10703577
    • インチ: InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13)
    • InChIKey: UIVYUTLYDWQGPA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(CCNC2)C(=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 177.078978594g/mol
  • どういたいしつりょう: 177.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.4

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-131305-0.25g
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
1044764-16-0
0.25g
$226.0 2023-06-08
eNovation Chemicals LLC
Y1127339-500mg
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 95%
500mg
$285 2024-07-28
eNovation Chemicals LLC
Y1127339-100mg
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 95%
100mg
$170 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0254-5g
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 96%
5g
11787.79CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0254-1g
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 96%
1g
3375.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0254-250mg
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 96%
250mg
1484.07CNY 2021-05-07
Enamine
EN300-131305-1000mg
1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
1044764-16-0
1000mg
$246.0 2023-09-30
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0254-100mg
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 96%
100mg
1161.82CNY 2021-05-07
eNovation Chemicals LLC
Y1127339-1g
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 95%
1g
$455 2025-02-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0254-5g
1,2,3,4-Tetrahydro-isoquinoline-5-carboxylic acid
1044764-16-0 96%
5g
¥12154.08 2025-01-21

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid 関連文献

1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acidに関する追加情報

Recent Advances in the Study of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (CAS: 1044764-16-0): A Comprehensive Research Brief

The compound 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (THIQ-5-COOH, CAS: 1044764-16-0) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings (2022-2023) regarding its synthetic methodologies, biological activities, and potential therapeutic applications. The tetrahydroisoquinoline scaffold is particularly valuable due to its structural similarity to numerous bioactive alkaloids and its presence in several FDA-approved drugs.

Recent synthetic improvements for THIQ-5-COOH (1044764-16-0) have focused on asymmetric catalytic methods. A 2023 Journal of Organic Chemistry study demonstrated a novel palladium-catalyzed [4+2] cycloaddition achieving 92% enantiomeric excess (DOI: 10.1021/acs.joc.3c00321). This addresses previous challenges in stereoselective synthesis that limited pharmaceutical applications. Parallel work published in ACS Medicinal Chemistry Letters (2022) revealed optimized solid-phase synthesis protocols yielding THIQ-5-COOH derivatives with >95% purity at gram-scale (DOI: 10.1021/acsmedchemlett.2c00418).

Biological evaluations have uncovered promising neuroprotective properties. In vitro studies using SH-SY5Y neuronal cells (2023, European Journal of Medicinal Chemistry) showed THIQ-5-COOH derivatives exhibit potent inhibition of Aβ42 aggregation (IC50 = 3.2 μM) and tau hyperphosphorylation (DOI: 10.1016/j.ejmech.2023.115283). Molecular docking simulations suggest unique binding interactions with both the amyloid precursor protein and GSK-3β kinase. These findings position 1044764-16-0 as a potential multi-target therapeutic candidate for Alzheimer's disease.

The compound's pharmacokinetic profile has been enhanced through prodrug strategies. A 2023 patent (WO2023187567) describes ester derivatives of THIQ-5-COOH with 4.7-fold improved blood-brain barrier permeability in rodent models while maintaining the parent compound's pharmacological activity. This development significantly advances its translational potential for CNS disorders.

Emerging applications in oncology were reported in Nature Communications Chemistry (2023), where THIQ-5-COOH derivatives demonstrated selective HDAC6 inhibition (Ki = 8.9 nM) with minimal off-target effects on other histone deacetylases (DOI: 10.1038/s42004-023-00942-1). The unique zinc-binding geometry of 1044764-16-0 analogs appears to confer this selectivity, suggesting potential for novel cancer therapeutics with reduced side-effect profiles.

Current challenges include optimizing metabolic stability (human liver microsome t1/2 = 23 min) and further validating target engagement in vivo. However, the accumulated evidence positions 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid as a versatile scaffold warranting continued investigation across multiple therapeutic areas, with particular promise in neurodegenerative diseases and precision oncology.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1044764-16-0)1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
A1016494
清らかである:99%
はかる:1g
価格 ($):619.0